TAAR1 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAAR1 agonist 1 is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor family. TAAR1 is widely distributed across the brain and gastrointestinal system and plays a role in various neuronal processes . TAAR1 agonists have shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Preparation Methods
The synthesis of TAAR1 agonist 1 involves molecular docking studies of known TAAR1 ligands characterized by an oxazoline core . The synthetic route includes the development of flat and conformationally locked ligands, with a “Y-shape” conformation suggested for the design of TAAR1 ligands . Industrial production methods are still under research, but the use of combined ligand-based and structure-based computational methods has led to the identification of promising novel TAAR1 agonists .
Chemical Reactions Analysis
TAAR1 agonist 1 undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Scientific Research Applications
TAAR1 agonist 1 has a wide range of scientific research applications:
Mechanism of Action
TAAR1 agonist 1 exerts its effects by binding to the TAAR1 receptor, which activates G-protein coupled signaling pathways . This activation regulates the activity of several neurotransmitter signaling pathways, including dopamine and serotonin . The molecular targets and pathways involved include the orthosteric binding site of TAAR1, forming contacts with transmembrane regions and extracellular loops .
Comparison with Similar Compounds
TAAR1 agonist 1 is unique compared to other similar compounds due to its specific binding conformation and high selectivity for the TAAR1 receptor . Similar compounds include:
Ulotaront: A TAAR1 agonist with potential antipsychotic effects.
Ralmitaront: Another TAAR1 agonist being evaluated for its efficacy in treating schizophrenia.
RO5166017, RO5256390, RO5203648, and RO5263397: Orally bioavailable, highly potent, and selective agonists of TAAR1.
This compound stands out due to its unique structural features and promising pharmacological profile.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
CEYXITCJCQGOGU-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.